5-Amino-2-pyridinol hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
It’s structurally similar to pyridoxine , a form of Vitamin B6, which is an essential nutrient required for normal functioning of many biological systems within the body .
Mode of Action
Pyridoxine, a structurally similar compound, is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .
Biochemical Pathways
Pyridoxine, a structurally similar compound, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (gaba) .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant .
Result of Action
Pyridoxine, a structurally similar compound, is used medically for the treatment of vitamin b6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-pyridinol hydrochloride typically involves the use of pyridine substrates. One efficient method reported involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields . Another method involves the oxidative cross-coupling procedure using N-sulfonylhydrazones and isocyanides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory settings, such as those involving palladium catalysts and microwave irradiation, could potentially be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-pyridinol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as t-Butyl Hydrogen Peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: t-Butyl Hydrogen Peroxide (TBHP) and iodine (I2) are commonly used.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyridones and pyridinol derivatives, which have applications in pharmaceuticals and other fields .
Scientific Research Applications
5-Amino-2-pyridinol hydrochloride is widely used in scientific research due to its versatile functional groups. Some of its applications include:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of dyes and fluorescent materials.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloropyridine: Similar in structure but contains a chlorine atom instead of a hydroxyl group.
2-Amino-6-hydroxypyridine: Contains an additional hydroxyl group at the 6-position.
4-Aminopyridin-3-ol hydrochloride: Similar functional groups but different substitution pattern.
Uniqueness
5-Amino-2-pyridinol hydrochloride is unique due to its specific combination of amino and pyridinol groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in the synthesis of heterocyclic compounds and in pharmaceutical research .
Properties
IUPAC Name |
5-amino-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKAWAGRLDMKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370498 |
Source
|
Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117865-72-2 |
Source
|
Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117865-72-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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